1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea
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Overview
Description
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea is a complex organic compound characterized by the presence of multiple isocyanate groups. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes and other polymers
Preparation Methods
The synthesis of 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea typically involves the reaction of amines with phosgene to produce isocyanates . The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate. Due to the hazardous nature of phosgene, alternative methods such as using oxalyl chloride have been developed . Industrial production methods often involve the use of large-scale reactors and stringent safety protocols to handle the toxic reagents.
Chemical Reactions Analysis
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ureas and carbon dioxide.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: Isocyanates are electrophilic and react with nucleophiles such as alcohols and amines to form urethanes and ureas. Common reagents used in these reactions include alcohols, amines, and water.
Scientific Research Applications
1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea has several scientific research applications:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Medicine: Research into its use as a cross-linking agent in medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of polymers and other complex structures . The molecular targets include hydroxyl and amine groups, which are commonly found in various substrates.
Comparison with Similar Compounds
Similar compounds to 1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea include other diisocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) . Compared to these compounds, this compound offers unique properties due to the presence of silicon atoms, which can enhance the thermal stability and mechanical properties of the resulting polymers .
Properties
CAS No. |
85314-83-6 |
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Molecular Formula |
C20H18N8O6Si2 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
1-[diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea |
InChI |
InChI=1S/C20H18N8O6Si2/c29-13-23-35(24-14-30,17-7-3-1-4-8-17)27-19(33)21-11-12-22-20(34)28-36(25-15-31,26-16-32)18-9-5-2-6-10-18/h1-10H,11-12H2,(H2,21,27,33)(H2,22,28,34) |
InChI Key |
LGSQVEXWRRGLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](NC(=O)NCCNC(=O)N[Si](C2=CC=CC=C2)(N=C=O)N=C=O)(N=C=O)N=C=O |
Origin of Product |
United States |
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